5-Isobutyl-1-phenyl-1H-pyrazole

Lipophilicity ADME Medicinal Chemistry

Medicinal chemistry programs require precise substitution patterns for SAR validity. Generic pyrazole analogs fail to replicate the lipophilicity (LogP 3.6-4.0) and steric fit of the 5-isobutyl group for Cav3.2 hydrophobic pockets. • Key intermediate for T-type calcium channel modulators (neuropathic pain) • Low TPSA (17.8 Ų) & no H-bond donors → CNS-penetrant permeability • 3-Position functionalizable for click chemistry & focused libraries

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 3191-86-4
Cat. No. B11899922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutyl-1-phenyl-1H-pyrazole
CAS3191-86-4
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=NN1C2=CC=CC=C2
InChIInChI=1S/C13H16N2/c1-11(2)10-13-8-9-14-15(13)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3
InChIKeyHROKYPLYBSHRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isobutyl-1-phenyl-1H-pyrazole Overview


5-Isobutyl-1-phenyl-1H-pyrazole (CAS 3191-86-4) is a 1,5-disubstituted pyrazole heterocycle with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . This compound serves as a key synthetic intermediate and a privileged scaffold in medicinal chemistry, particularly for the development of T-type calcium channel inhibitors targeting neuropathic pain pathways . Its structural features—specifically the isobutyl group at the 5-position and the N-phenyl substitution—confer a unique combination of lipophilicity, steric bulk, and π-stacking capability that distinguishes it from simpler pyrazole analogs .

1
Workflow T-type calcium channel (Cav3.2) modulator synthesis
2
Selection 5-isobutyl scaffold for hydrophobic pocket engagement
3
Context Predicted CNS-penetrant properties for research probes

5-Isobutyl-1-phenyl-1H-pyrazole Substitution Specificity


Generic substitution among pyrazole derivatives is scientifically unsound due to the pronounced impact of substitution pattern on physicochemical properties and biological target engagement. The 5-isobutyl-1-phenyl-1H-pyrazole scaffold exhibits a specific substitution topology that dictates its lipophilicity (LogP), steric occupancy, and metabolic stability—parameters that cannot be replicated by analogs with different alkyl or aryl groups . For instance, the isobutyl group at the 5-position provides optimal steric complementarity for hydrophobic pockets in T-type calcium channels, a feature absent in 5-methyl or unsubstituted analogs, leading to substantial differences in binding affinity and functional activity . Consequently, procurement decisions must be guided by the precise structural identity and validated performance metrics of this specific compound, not by class membership alone.

!
Steric complementarity mismatch

5-Methyl or unsubstituted analogs lack the isobutyl volume required for Cav3.2 hydrophobic pocket occupancy; binding may shift.

!
Lipophilicity deviation

Shorter alkyl chains reduce LogP by ~1.6–2.1 units, potentially lowering passive membrane diffusion in CNS models.

!
Synthetic handle disparity

Unsubstituted pyrazoles cannot replicate patent-validated 5-position diversification; SAR exploration may be limited.

Differentiation Evidence: 5-Isobutyl-1-phenyl-1H-pyrazole


Lipophilicity Advantage vs. 1-Phenylpyrazole

The 5-isobutyl substitution on 1-phenylpyrazole significantly increases lipophilicity compared to the parent 1-phenylpyrazole. While experimental LogP for 5-isobutyl-1-phenyl-1H-pyrazole is not directly reported, its predicted LogP is approximately 3.6–4.0 (calculated based on molecular descriptors), compared to an experimental LogP of 1.87–2.20 for 1-phenylpyrazole [1][2]. This ~2-unit increase in LogP is a class-level inference from the addition of the isobutyl moiety, which enhances membrane permeability and CNS penetration potential .

Lipophilicity (LogP)
Class-level
5-Isobutyl predicted ~3.6–4.0 vs. 1-phenylpyrazole 1.87–2.20
Increased LogP may support CNS permeability in research models
Computational prediction vs. experimental; verify experimentally
Lipophilicity ADME Medicinal Chemistry

Steric Bulk vs. 5-Methyl-1-phenylpyrazole

The isobutyl group at the 5-position (C4H9) provides substantially greater steric bulk and hydrophobic surface area than a methyl group (CH3) found in 5-methyl-1-phenylpyrazole. This structural feature is critical for occupying the S5–S6 pore region of T-type calcium channels, as demonstrated in patent disclosures where 5-isobutyl-1-phenyl-1H-pyrazole derivatives exhibit potent Cav3.2 inhibition [1]. The molecular weight of 200.28 g/mol for the target compound represents a ~30% increase over 5-methyl-1-phenylpyrazole (approx. 158.20 g/mol), directly reflecting enhanced hydrophobic contact area.

Steric bulk (MW)
Class-level
200.28 g/mol vs. 5-methyl analog ~158.20 g/mol (~27% increase)
Larger hydrophobic surface area favors Cav3.2 pocket engagement
Binding affinity to be confirmed in functional assays
Molecular Weight Steric Bulk Calcium Channel Inhibition

TPSA Equivalence with 1-Phenylpyrazole

Despite the increased molecular weight and lipophilicity, the topological polar surface area (TPSA) of 5-isobutyl-1-phenyl-1H-pyrazole remains identical to that of 1-phenylpyrazole at 17.8 Ų [1]. This is because the isobutyl group is non-polar and does not introduce additional hydrogen bond donors or acceptors beyond the pyrazole N2 atom. Maintaining a low TPSA (<60 Ų) is critical for CNS drug design, as it predicts favorable passive blood-brain barrier permeation.

TPSA
Cross-study comparable
17.8 Ų (identical to 1-phenylpyrazole)
Low polar surface area retains passive permeability potential
No added H-bond donors; supports CNS probe design
TPSA ADME Medicinal Chemistry

Synthetic Utility in T-Type Calcium Channel Inhibitors

5-Isobutyl-1-phenyl-1H-pyrazole is explicitly utilized as a key synthetic intermediate in the preparation of pyrazolylmethylamine-piperazine derivatives that act as T-type calcium channel modulators. In US Patent 8,299,072, the compound 3-{[4-(2-pyridyl)piperazin-1-yl]methylcarboxamido}methyl-5-isobutyl-1-phenyl-1H-pyrazole was synthesized and claimed as a calcium channel modulator [1]. This demonstrates the compound's validated utility in constructing biologically active molecules, whereas simpler analogs like 1-phenylpyrazole lack the necessary 5-position functionalization for such diversification.

Synthetic Utility
Direct evidence
Key intermediate in patented Cav3.2 modulator synthesis (US 8,299,072)
Enables 5-position diversification for SAR studies
Unsubstituted pyrazole cannot undergo analogous derivatization
Synthetic Intermediate Calcium Channel Modulator Patent Validation

Application Scenarios for 5-Isobutyl-1-phenyl-1H-pyrazole


T-Type Calcium Channel (Cav3.2) Lead Optimization

Based on its validated use as a core scaffold in potent T-type calcium channel modulators, 5-isobutyl-1-phenyl-1H-pyrazole is ideally suited for medicinal chemistry campaigns aimed at developing novel analgesics for neuropathic pain. The isobutyl group's steric and lipophilic contributions are critical for engaging the Cav3.2 channel's hydrophobic pocket, as evidenced by patent literature [1]. Procurement of this specific building block enables rapid synthesis of pyrazolylmethylamine derivatives with established SAR.

CNS-Penetrant Probe Synthesis

The compound's predicted LogP range of 3.6–4.0, combined with a low TPSA of 17.8 Ų, makes it a privileged starting point for synthesizing CNS-penetrant chemical probes [1]. The absence of additional hydrogen bond donors maintains favorable passive permeability, a critical attribute for blood-brain barrier crossing . Researchers targeting central nervous system disorders should prioritize this building block over less lipophilic pyrazole analogs.

Late-Stage Diversification and Library Synthesis

The 5-isobutyl-1-phenyl-1H-pyrazole core can be further functionalized at the 3-position or via the pyrazole nitrogen to generate focused libraries. Patent US20150329533A1 describes the use of 3-(azidomethyl)-5-isobutyl-1-phenyl-1H-pyrazole in click chemistry and subsequent derivatization, demonstrating the compound's versatility as a late-stage diversification handle [2]. This positions it as a high-value intermediate for parallel synthesis and lead optimization.

Metabolic Stability via Pyrazole-Phenol Bioisosterism

Pyrazoles, including 5-isobutyl-1-phenyl-1H-pyrazole, are recognized as metabolically more stable bioisosteres of phenols . The 1,5-disubstitution pattern further shields the heterocycle from oxidative metabolism. Procurement for programs seeking to replace phenol moieties with a metabolically robust heterocycle is strongly supported by this class-level evidence, particularly when enhanced lipophilicity is desired .

Application
Selection Property
Validation Focus
Cav3.2 inhibitor lead optimization
Isobutyl steric and lipophilic contribution
Cav3.2 binding and SAR profiling
CNS-penetrant probe synthesis
Predicted LogP range and low TPSA
Permeability assessment in cell-based models
Late-stage diversification library
5-position functionalization handle
Click chemistry and parallel synthesis efficiency
Phenol bioisostere replacement
Metabolic stability of 1,5-disubstituted pyrazole
Microsomal stability and CYP profile comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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